Improved Therapeutic Index in P‑388 Leukemia – Head‑to‑Head Comparison with Actinomycin D
In a direct head‑to‑head study employing the P‑388 lymphocytic leukemia murine model, 7‑(2,3‑epoxypropoxy)actinomycin D (EPA) demonstrated antitumor activity that was “decidedly superior” to that of actinomycin D (AMD), and the calculated therapeutic index was increased several‑fold relative to AMD [1]. Although the original 1982 publication describes the therapeutic‑index gain qualitatively (“several‑fold”), subsequent grant reports and the 1988 enantiomer paper confirm that both racemic EPA and its R‑(+) enantiomer consistently achieve a larger safety margin than AMD across P‑388/S, P‑388/ADR, L‑1210, B‑16 melanoma, and C‑26 colon carcinoma models [REFS-2, REFS-3]. The quantitative difference is expressed not as a single numeric ratio but as a consistent, statistically meaningful shift in the dose–response curves that allows higher tumor‑inhibitory doses without exceeding the maximum tolerated dose of the host [1].
| Evidence Dimension | Therapeutic index (antitumor efficacy vs. host toxicity) |
|---|---|
| Target Compound Data | Several‑fold improvement over AMD; superior dose‑response in P‑388, L‑1210, B‑16, C‑26 models |
| Comparator Or Baseline | Actinomycin D (AMD); same models, same scheduling |
| Quantified Difference | Therapeutic index increased “several fold” (qualitatively quantified; consistent across multiple tumor lines) |
| Conditions | Murine P‑388 leukemia in vivo; mice bearing established tumors; standard intravenous dosing schedule (J. Med. Chem. 1982, 25, 1214; 1988, 31, 1540) |
Why This Matters
For preclinical oncology programs, a several‑fold improvement in therapeutic index is a critical differentiator when selecting a development candidate over parent AMD, directly impacting dosing flexibility and the probability of achieving a meaningful response in solid‑tumor and resistant‑leukemia xenograft panels.
- [1] Sengupta SK, Anderson JE, Kelley C. Carbon‑7 substituted actinomycin D analogues as improved antitumor agents: synthesis and DNA‑binding and biological properties. J Med Chem. 1982;25(10):1214–1219. View Source
- [2] Evaluation of Chromophore Modified Actinomycin D – NIH Grant R01‑CA026281‑04A2 (1985). View Source
- [3] Sengupta SK, Kelly C, Sehgal RK. Enantiomers of 7‑(2,3‑epoxypropoxy)actinomycin D as dual‑action DNA‑acting antitumor agents. J Med Chem. 1988;31(8):1540–1547. View Source
